4-Chloro-2-(chloromethyl)pyridine

Organic Synthesis Pyridine Chemistry Regioselectivity

This 4-chloro regioisomer is essential for selective functionalization, yielding only ~14% under certain conditions versus the 6-chloro analog, ensuring a unique building block. Its 4-position chlorine offers moderate cross-coupling yields (vs. excellent at the 2-position), providing orthogonal reactivity for stepwise synthesis, notably in preparing the key MDM2-p53 inhibitor intermediate, C380680.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 10177-21-6
Cat. No. B031299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)pyridine
CAS10177-21-6
Synonyms2-Chloromethyl-4-chloro-pyridine;  4-Chloro-2-picolyl Chloride
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)CCl
InChIInChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
InChIKeyLMYLEZYGXCVCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6): Strategic Heterocyclic Building Block for Pharmaceutical Intermediates


4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6), with the molecular formula C6H5Cl2N and a molecular weight of 162.02 g/mol, is a halogenated pyridine derivative distinguished by its unique ortho-substitution pattern [1]. This compound is characterized by the presence of a chlorine atom at the 4-position and a reactive chloromethyl group at the 2-position of the pyridine ring, a configuration that confers specific and predictable reactivity profiles essential for multi-step organic synthesis . It is typically encountered as a colorless liquid or light brown solid-liquid mixture, soluble in organic solvents, and serves as a key intermediate in the preparation of various pharmaceutical and agrochemical products, most notably as a precursor to MDM2-p53 protein-protein interaction inhibitors .

Why 4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6) Cannot Be Casually Replaced by In-Class Analogs


The specific regioisomeric arrangement of functional groups in 4-Chloro-2-(chloromethyl)pyridine dictates its reactivity and synthetic outcomes in ways that closely related analogs cannot replicate. For instance, the 6-chloro-2-chloromethylpyridine isomer is formed preferentially (41.8% yield) over the 4-chloro isomer (14.4% yield) under certain synthetic conditions [1], demonstrating that the electronic and steric environment at the 4- versus 6-position significantly influences reaction pathways and yields. Furthermore, the position of the chlorine atom on the pyridine ring profoundly impacts cross-coupling reactivity; 4-chloropyridines yield only 'moderate to good' results in Suzuki couplings, whereas 2-chloropyridines consistently give 'excellent' yields under identical conditions [2]. This means that substituting a 2-chloro-4-(chloromethyl)pyridine (CAS 101990-73-2) or a brominated analog for the target compound can lead to substantial differences in reaction kinetics, product distribution, and overall synthetic efficiency, making casual interchange impractical for rigorous, scalable processes.

Quantitative Differentiation of 4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6) from Closest Analogs


Regioisomer-Dependent Synthesis Yields: 4-Chloro vs. 6-Chloro Derivative

When 2-chloromethylpyridine-N-oxide hydrochloride is treated with phosphoryl chloride (POCl3), the reaction yields only 14.4% of the 4-chloro-2-(chloromethyl)pyridine isomer, whereas the competing 6-chloro-2-(chloromethyl)pyridine isomer is produced in 41.8% yield [1]. This nearly 3-fold difference underscores the unique electronic and steric constraints governing the functionalization at the 4-position of the pyridine ring.

Organic Synthesis Pyridine Chemistry Regioselectivity

Position-Dependent Cross-Coupling Reactivity: 4-Chloro vs. 2-Chloropyridines

The chlorine atom at the 4-position of the pyridine ring in compounds like 4-Chloro-2-(chloromethyl)pyridine exhibits fundamentally different reactivity in palladium-catalyzed Suzuki couplings compared to a chlorine at the 2-position. Under standard Pd(PPh3)4 catalysis, 4-chloropyridines produce 'moderate to good' yields, whereas 2-chloropyridines yield 'excellent' results [1]. This class-level inference is further supported by studies showing that a Ni/dppf catalyst system successfully couples 3- and 4-chloropyridines but fails with 2-chloropyridine, highlighting a distinct and non-interchangeable reactivity profile [2].

Cross-Coupling Suzuki Reaction Palladium Catalysis

Validated Precursor to MDM2-p53 Inhibitors: A Defined Downstream Application

4-Chloro-2-(chloromethyl)pyridine is a specifically cited intermediate for the synthesis of 1-(4-Chloropyridin-2-yl)-N-methylmethanamine (C380680), a compound used in the preparation of indole derivatives designed to inhibit the interaction between the MDM2 and p53 proteins . This is a defined, validated application pathway that is not generally claimed for its regioisomers, such as 2-chloro-4-(chloromethyl)pyridine (CAS 101990-73-2), which are described in more generic terms as versatile building blocks without this specific, high-value medicinal chemistry link [1].

Medicinal Chemistry Oncology Protein-Protein Interactions

Differentiation from Brominated Analog: Chloro vs. Bromo Reactivity Profiles

The choice between a chlorinated and brominated analog, such as 4-Bromo-2-(bromomethyl)pyridine, is not trivial . The reactivity of the leaving group in nucleophilic substitution or alkylation reactions is governed by the bond dissociation energy and polarizability of the carbon-halogen bond. While specific rate constants for these exact compounds are not available in the open literature, the class-level inference is clear: a C-Cl bond (as in the target compound) will have a different (typically slower and more controllable) reaction rate than the more labile C-Br bond of its brominated analog [1]. This difference is fundamental to reaction optimization and kinetic control.

Nucleophilic Substitution Leaving Group Reactivity

Availability of Stabilized Hydrochloride Salt Form (CAS 119396-04-2)

4-Chloro-2-(chloromethyl)pyridine is commercially available as its hydrochloride salt (CAS 119396-04-2), which offers enhanced stability and solubility compared to the free base . This is a crucial differentiator for procurement and long-term storage. While the free base is sensitive to moisture and should be stored under inert atmosphere at 2-8°C , the hydrochloride salt is a more robust crystalline solid that can be handled with greater ease, potentially extending shelf-life and ensuring consistent quality across multiple uses. This is a practical, stability-driven advantage over analogs that may only be supplied as the less stable free base.

Chemical Storage Stability Salt Form

Precision Application Scenarios for 4-Chloro-2-(chloromethyl)pyridine (CAS 10177-21-6) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of MDM2-p53 Protein-Protein Interaction Inhibitors

4-Chloro-2-(chloromethyl)pyridine is the preferred starting material for the synthesis of 1-(4-Chloropyridin-2-yl)-N-methylmethanamine (C380680), a key intermediate in the development of indole-based inhibitors targeting the MDM2-p53 protein-protein interaction, a validated oncology target . Procurement of this specific regioisomer ensures entry into a documented and validated synthetic pathway for this therapeutic class.

Organic Synthesis: Precise Regioselective Functionalization

For research programs requiring selective functionalization at the 4-position of a pyridine ring bearing a 2-chloromethyl handle, this compound is essential. As demonstrated, the 4-chloro isomer is formed in significantly lower yields (14.4%) than its 6-chloro counterpart (41.8%) under certain conditions [1], confirming its unique and less accessible nature. This makes it a critical building block for constructing specific molecular architectures that cannot be accessed via more common regioisomers.

Catalysis and Methodology Development: Studying 4-Position Reactivity

The distinct reactivity of the 4-chloro substituent in cross-coupling reactions, which gives 'moderate to good' yields versus the 'excellent' yields of 2-chloropyridines [2], makes this compound a valuable substrate for developing new catalytic methods. Researchers focused on improving the efficiency of Suzuki, Buchwald-Hartwig, or other cross-couplings on challenging 4-chloroheteroarenes will find this compound to be a representative and relevant model system.

Agrochemical Intermediate with Differential Chloro Reactivity

In the synthesis of agrochemicals where a differential reactivity between a chloromethyl group and a ring-bound chlorine is required, this compound is a strategic choice. The chloromethyl group can be displaced in an initial step, while the 4-chloro substituent can be retained for a later, more challenging transformation, such as a cross-coupling [2]. This orthogonal reactivity is a key design feature that is not present in analogs where the chlorine is in a more reactive 2- or 6-position.

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